Lipophilicity Differentiation: Estimated logP of 4-Chloro-3-fluorophenyl Analog Versus Mono-Halogenated and Unsubstituted Comparators
The dual halogenation (Cl + F) on the N-phenyl ring elevates lipophilicity beyond that of single-halogen analogs. The 1-(4-chlorophenyl) analog has an ACD/LogP of 1.82 , while the 1-(3-chlorophenyl) analog registers logP of 1.73 . The 1-(4-methylphenyl) analog has a markedly lower logP of 1.39 and 1-benzyl-triazole-4-carbaldehyde has logP of 1.14 . Based on established fragment-based π-contributions (Cl ≈ +0.7, F ≈ +0.14 relative to H on aromatic systems), the 4-chloro-3-fluorophenyl target compound is estimated to have a logP in the range of 2.0–2.3, representing a meaningful increase of approximately 0.2–0.5 log units over the 4-chloro-only analog and approximately 0.5–0.9 log units over the 4-methyl analog. This difference translates to a 1.6- to 8-fold increase in octanol-water partition coefficient, relevant for membrane permeability predictions in cell-based assays [1].
| Evidence Dimension | Lipophilicity (logP / ACD/LogP) |
|---|---|
| Target Compound Data | Estimated logP 2.0–2.3 (4-Cl-3-F substitution; MW 225.61) |
| Comparator Or Baseline | 1-(4-chlorophenyl) analog: ACD/LogP 1.82; 1-(3-chlorophenyl) analog: logP 1.73; 1-(4-methylphenyl) analog: logP 1.39; 1-benzyl analog: logP 1.14 |
| Quantified Difference | Estimated ΔlogP +0.2 to +0.5 vs. 4-Cl analog; +0.5 to +0.9 vs. 4-CH₃ analog; ~2- to 8-fold increase in partition coefficient |
| Conditions | Calculated/estimated logP values from ChemSpider (ACD/Labs algorithm) and ChemSrc; fragment-based estimation for target compound |
Why This Matters
Selection of the 4-chloro-3-fluoro analog over the mono-chloro or methyl-substituted versions may be critical when a specific lipophilicity window is required for balanced membrane permeability and aqueous solubility in cell-based screening cascades.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
